B1578555 Nigrocin-1-OR1

Nigrocin-1-OR1

Cat. No.: B1578555
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-1-OR1 is a chemical reagent developed for vital staining in biomedical research, primarily used to assess cell viability and membrane integrity. This stain functions on the principle of differential membrane permeability. Viable cells with intact membranes exclude the dye and remain unstained, whereas non-viable cells with compromised membranes absorb it, resulting in a characteristic color change that allows for easy differentiation . This mechanism is fundamental in applications such as sperm vitality tests, where it helps distinguish conditions like necrozoospermia from other motility disorders, providing critical data for fertility evaluations . The stain is also employed in parasitology for the microscopic quantification of helminth eggs in stool samples, where its use in modified staining methods provides a clear, stable background that prevents the over-clearing of delicate structures and allows for immediate examination . Furthermore, as a negative stain in microbiology, this compound creates a dark background against which the clear outlines of microorganisms like bacteria and capsule-containing fungi such as Cryptococcus neoformans can be clearly visualized without heat fixation, thereby preserving their natural morphology . Its high contrast and non-toxic nature to live cells make it an invaluable tool for researchers requiring accurate viability counts and morphological analysis .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLISGILGVGKKLVCGLSGLC

Origin of Product

United States

Discovery, Isolation, and Primary Structural Elucidation of Nigrocin 1 Or1

Methodologies for the Isolation and Purification of Nigrocin-1-OR1 from Biological Sources

The isolation of this compound follows a general procedure established for purifying peptides from amphibian skin secretions. The process begins with the collection of these secretions from the host organism.

Secretion Collection: The initial step involves inducing the amphibian to release its defensive skin secretions. This is a holocrine mechanism where specialized granular glands discharge their contents onto the skin's surface. imrpress.com The collected secretion is a complex mixture containing a vast array of bioactive peptides and other molecules. imrpress.comnih.govcapes.gov.br

Purification Steps: Once collected, the crude secretion undergoes a multi-step purification process to isolate the individual peptide components. e-enm.org

Lyophilization and Reconstitution: The raw secretion is often lyophilized (freeze-dried) to create a stable powder. This powder is then reconstituted in an appropriate buffer, such as 0.1% trifluoroacetic acid (TFA) in water, to prepare it for chromatographic separation. ubc.ca

Centrifugation: The reconstituted sample is centrifuged to pellet insoluble materials, clarifying the solution for further analysis. e-enm.org

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique used for separation. The sample is injected into an HPLC system equipped with a C8 or C18 column. A linear gradient of an organic solvent, typically acetonitrile (B52724) containing a small percentage of TFA, is used to elute the bound peptides. frontiersin.org Peptides are separated based on their hydrophobicity, with more hydrophobic peptides eluting at higher acetonitrile concentrations.

Fraction Collection and Analysis: The eluate is monitored by UV absorbance (typically at 214 nm), and individual peaks, representing different peptide fractions, are collected. Each fraction can then be subjected to further rounds of purification under different conditions until a pure peptide, such as this compound, is obtained. e-enm.org

This systematic approach is essential because amphibian skin secretions are complex peptidomes, often containing numerous structurally related peptide analogs. nih.govcapes.gov.br

Techniques Employed in the Determination of the Primary Amino Acid Sequence of this compound (GLISGILGVGKKLVCGLSGLC)

Determining the precise sequence of amino acids is critical for characterizing a novel peptide. For this compound, a combination of modern analytical techniques was employed to elucidate its primary structure. The established sequence for this compound is GLISGILGVGKKLVCGLSGLC . novoprolabs.com

Primary Sequence Determination Methods:

Mass Spectrometry (MS): This is a cornerstone technique in peptidomics. nih.govcapes.gov.br After purification, the molecular mass of the peptide is accurately determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry. To determine the sequence, tandem mass spectrometry (MS/MS) is used. In this process, the isolated peptide ion is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are measured. This fragmentation pattern allows for the deduction of the amino acid sequence. nih.govcapes.gov.br

Edman Degradation: This classical method involves the sequential removal and identification of the N-terminal amino acid residue. The purified peptide is reacted with phenyl isothiocyanate, which labels the N-terminal amino acid. This labeled residue is then cleaved off and identified by chromatography. The process is repeated cyclically to determine the sequence one residue at a time.

Molecular Cloning: A powerful complementary approach involves analyzing the genetic material that codes for the peptide. nih.govcapes.gov.br Messenger RNA (mRNA) is extracted from the amphibian skin tissue or the secretion itself and is used to create a complementary DNA (cDNA) library. By designing primers based on conserved regions of related peptide precursors, the specific gene encoding the this compound precursor can be amplified using the polymerase chain reaction (PCR). Sequencing this cDNA reveals the full precursor protein structure, which includes a signal peptide, an acidic pro-region, and the sequence of the mature, active peptide. nih.govcapes.gov.br This method not only confirms the amino acid sequence but also provides insight into the peptide's biosynthesis.

The following table details the primary amino acid sequence of this compound.

AttributeDetails
Peptide Name This compound
Amino Acid Sequence Gly-Leu-Ile-Ser-Gly-Ile-Leu-Gly-Val-Gly-Lys-Lys-Leu-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys
Sequence Code GLISGILGVGKKLVCGLSGLC
Source Organism Odorrana species (Frogs)

Identification and Characterization of Related Nigrocin Analogs from Amphibian Secretions

The nigrocin peptide family is diverse, with numerous analogs identified from the skin secretions of various frog species, particularly within the Ranidae family (true frogs). nih.govcabidigitallibrary.org These analogs typically share a conserved structural framework but differ by one or more amino acid substitutions. nih.govcapes.gov.br This diversity arises from rapid gene evolution, resulting in each species producing a unique cocktail of peptides. imrpress.com

The characterization of these analogs follows the same integrated "peptidomics" strategy used for this compound, combining HPLC purification with mass spectrometry and molecular cloning. nih.govcapes.gov.br This approach has led to the identification of a wide array of nigrocin peptides. nih.gov For example, nigrocin-2 (B1578548) peptides have been extensively characterized from several species of Chinese Odorrana frogs. nih.govcapes.gov.br Other studies have identified analogs like nigrocin-HL from Hylarana latouchii and Nigrocin-PN from Pelophylax nigromaculatus. researchgate.netfrontiersin.org

The table below lists some of the identified nigrocin analogs and their species of origin.

Peptide NameHost Species
This compound Odorrana species
Nigrocin-1-OA2 Odorrana andersonii
Nigrocin-1-OA3 Odorrana andersonii
Nigrocin-2 Odorrana schmackeri, O. livida, O. hejiangensis, O. versabilis nih.govcapes.gov.br
Nigrocin-HL Hylarana latouchii (Broad-folded frog) frontiersin.org
Nigrocin-PN Pelophylax nigromaculatus (Black-spotted frog) researchgate.net
Nigrosin-6VL Odorrana andersonii researchgate.net
Nigrocin-OG30 Odorrana grahami (Yunnanfu frog) uniprot.org

Biosynthetic Pathways and Genetic Insights into Nigrocin 1 Or1 Production

Gene Cloning and Expression Analysis of Nigrocin-1-OR1 Precursor Proteins

The study of this compound's biosynthesis begins with the identification and cloning of the gene encoding its precursor protein. While specific cloning data for this compound is not extensively detailed in the available literature, the process can be inferred from the well-established "shotgun" cloning methodology used for other amphibian AMPs. researchgate.net This process is fundamental to understanding the peptide's primary structure and its genetic origins.

The initial step involves the collection of skin secretions or skin tissue from the source amphibian, from which total RNA is extracted. mdpi.com This RNA pool contains the messenger RNA (mRNA) transcripts that encode for a variety of secretory proteins, including the precursor for this compound. Using reverse transcriptase, a complementary DNA (cDNA) library is synthesized from these mRNA templates. This library represents the genes being actively expressed in the frog's skin glands. annualreviews.org

To isolate the specific gene for the this compound precursor, researchers typically use a polymerase chain reaction (PCR)-based approach. Primers are designed based on highly conserved regions found in the precursors of other related amphibian AMPs. annualreviews.org Amphibian AMP precursors share a common architecture: an N-terminal signal peptide sequence, a central acidic pro-region, and the C-terminal sequence of the mature antimicrobial peptide. oup.com The signal peptide and parts of the pro-region are often highly conserved across different peptide families, making them ideal targets for primer design. researchgate.net

Once the gene is amplified via PCR, it is cloned into a plasmid vector, which is then introduced into a bacterial host, such as Escherichia coli, for replication. researchgate.net This allows for the production of numerous copies of the gene for sequencing and further analysis. DNA sequencing reveals the full amino acid sequence of the precursor protein, confirming the identity of the mature this compound sequence at the C-terminus and providing insight into its regulatory (signal and pro-peptide) domains. oup.com

Expression analysis, typically performed using techniques like Northern blotting or quantitative real-time PCR (qRT-PCR), can determine the levels of precursor mRNA expression in different tissues or under various physiological conditions, confirming that the peptide's production is localized to the skin's granular glands. annualreviews.org

Table 1: Generalized Workflow for Gene Cloning of Amphibian AMP Precursors

Step Description Purpose
1. Sample Collection Skin tissue or secretions are collected from the amphibian. To obtain the source of genetic material (mRNA).
2. RNA Extraction Total RNA is isolated from the collected samples. To create a template for the cDNA library. mdpi.com
3. cDNA Synthesis A cDNA library is generated from the extracted mRNA using reverse transcriptase. To convert unstable RNA into more stable DNA for cloning. annualreviews.org
4. PCR Amplification The specific precursor gene is amplified using primers targeting conserved regions. To isolate and create many copies of the target gene.
5. Cloning & Sequencing The amplified gene is inserted into a plasmid and sequenced. To determine the full nucleotide and amino acid sequence of the precursor. oup.com

| 6. Expression Analysis | (Optional) Techniques like qRT-PCR are used to quantify gene expression levels. | To understand the regulation and tissue-specificity of peptide production. |

Enzymatic Mechanisms Involved in Post-Translational Modification and Maturation of this compound

The translation of the precursor mRNA results in a prepropeptide that is biologically inactive. A series of enzymatic post-translational modifications (PTMs) are required to process this precursor and release the mature, functional this compound peptide. These modifications are critical for the peptide's structure, stability, and antimicrobial activity.

The maturation process follows a highly orchestrated pathway common to most amphibian AMPs:

Signal Peptide Cleavage : The N-terminal signal peptide guides the prepropeptide into the endoplasmic reticulum, after which it is cleaved off by a signal peptidase. This results in a propeptide. annualreviews.org

Proteolytic Cleavage : The propeptide is then transported to the Golgi apparatus and packaged into secretory granules. Within these granules, endoproteases recognize and cleave at specific sites, typically basic amino acid residues (like lysine (B10760008) or arginine) that flank the mature peptide sequence, releasing it from the acidic pro-region. annualreviews.org

C-terminal Amidation : Many amphibian AMPs, including members of the temporin family which are also found in Pelophylax nigromaculatus, undergo C-terminal amidation. frontiersin.org If the precursor sequence of this compound ends with a glycine (B1666218) residue, an enzyme complex known as peptidylglycine alpha-amidating monooxygenase (PAM) likely catalyzes this modification. This amidation is crucial as it removes the negative charge from the C-terminal carboxyl group, often enhancing the peptide's net positive charge and its ability to interact with microbial membranes. nih.gov

Disulfide Bond Formation : Some Nigrocin peptides are known to contain intramolecular disulfide bonds between cysteine residues. vulcanchem.com If this compound contains cysteine residues, these bonds would be formed within the oxidative environment of the endoplasmic reticulum, a process facilitated by protein disulfide isomerases. This cyclization adds significant structural stability to the peptide. plos.org

Table 2: Key Post-Translational Modifications in Amphibian AMP Maturation

Modification Enzyme(s) Involved (General) Function/Importance
Signal Peptide Removal Signal Peptidases Directs protein for secretion; removal is the first step in maturation.
Pro-region Excision Proprotein Convertases (e.g., furin-like enzymes) Releases the mature peptide from its inactive precursor form.
C-terminal Amidation Peptidylglycine alpha-amidating monooxygenase (PAM) Neutralizes C-terminal charge, enhances antimicrobial activity. nih.gov

| Disulfide Bridge Formation | Protein Disulfide Isomerase (PDI) | Provides conformational stability to the mature peptide. plos.org |

Comparative Biosynthesis of this compound and Other Amphibian Antimicrobial Peptides

The biosynthetic pathway of this compound is a variation on a conserved theme observed across the vast diversity of amphibian AMPs. While the fundamental steps of precursor synthesis and post-translational modification are shared, significant differences in the precursor sequences and the resulting mature peptides lead to the wide array of activities observed.

Comparison of Precursor Structures: The precursors for different AMP families, such as the Dermaseptins from hylid frogs and the Brevinins from ranid frogs, all share the tripartite structure (signal peptide, acidic pro-region, mature peptide). oup.com However, the specific sequences of these domains vary.

Nigrocin Family: Precursors in this family lead to mature peptides of variable length. A key feature of some Nigrocin peptides is the presence of a C-terminal disulfide-bridged ring structure. vulcanchem.com

Temporin Family: Found in the same frog genus as some Nigrocins, temporins are notably short (10-14 amino acids) and linear, lacking the disulfide-bonded "Rana-box" motif seen in other ranid peptides. Their precursors, however, have a highly conserved C-terminus that ensures amidation of the mature peptide. frontiersin.org

Dermaseptin Family: These peptides are generally longer and are characterized by a highly conserved tryptophan residue near the N-terminus of the mature peptide. Their precursors feature a highly acidic pro-region which is thought to neutralize the cationic mature peptide during intracellular storage. oup.com

This "mix-and-match" evolutionary strategy, combining conserved processing signals with hypermutable regions for the mature peptide, has allowed amphibians to develop a massive and diverse arsenal (B13267) of chemical defenses against a wide range of pathogens. oup.com The biosynthesis of this compound is a clear example of this elegant and effective system.

Table 3: Comparative Features of Amphibian AMP Precursors

Feature Nigrocin Family Temporin Family Dermaseptin Family Brevinin-1 (B586460) Family
Typical Host Family Ranidae Ranidae Hylidae Ranidae
Mature Peptide Length 20-30 AAs 10-14 AAs 24-34 AAs 17-24 AAs
Signal Peptide Highly Conserved Highly Conserved Conserved Highly Conserved oup.com
Acidic Pro-region Present Present Present, highly acidic Present
Key Mature Peptide Feature Often contains a disulfide bridge Short, linear, C-terminally amidated frontiersin.org Conserved N-terminal Trp Contains a "Rana-box" disulfide loop

| Post-Translational Mods | Amidation, Disulfide bonds | Amidation | Amidation | Amidation, Disulfide bonds |

Table of Compounds

Compound Name
This compound
Dermaseptin
Temporin
Brevinin
Lysine
Arginine
Glycine
Cysteine

Chemical Synthesis and Structural Modification Strategies for Nigrocin 1 Or1

Solid-Phase Peptide Synthesis Approaches for Nigrocin-1-OR1 and its Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the production of this compound and its analogs for research purposes. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most commonly employed approach for synthesizing peptides like this compound due to its use of milder reaction conditions compared to the older Boc (tert-butyloxycarbonyl) strategy.

The synthesis cycle begins with the deprotection of the Fmoc group from the resin-bound amino acid, typically using a piperidine (B6355638) solution. The subsequent amino acid, with its alpha-amino group protected by Fmoc and its side chain protected by a labile group, is then activated and coupled to the newly exposed N-terminus of the growing chain. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) combined with an additive such as HOBt (Hydroxybenzotriazole), or uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This cycle is repeated until the full peptide sequence of this compound is assembled.

Upon completion of the sequence, the peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Table 1: Representative Reagents in Fmoc-SPPS of this compound

Reagent Class Example Reagent Function in Synthesis
Resin Support Wang Resin, Rink Amide Resin Solid support for peptide chain assembly.
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) Protects the α-amino group of the incoming amino acid.
Deprotection Agent Piperidine (20% in DMF) Removes the Fmoc group to allow for the next coupling step.
Coupling Activator HBTU, HATU, DIC/HOBt Promotes the formation of the peptide bond between amino acids.

| Cleavage Cocktail | Trifluoroacetic Acid (TFA) based | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Solution-Phase Synthetic Methodologies for Cost-Effective Production of this compound

While SPPS is ideal for laboratory-scale synthesis and the creation of analogs, solution-phase peptide synthesis (SPPS) presents a more cost-effective and scalable alternative for the large-scale production of this compound. In this approach, the peptide is synthesized while dissolved in a solvent, without attachment to a solid support.

Solution-phase synthesis can be performed using either a stepwise or a fragment condensation strategy. In the stepwise approach, single protected amino acids are added sequentially, similar to solid-phase methods. However, a purification step is required after each coupling reaction to remove excess reagents and byproducts, which can be time-consuming.

The fragment condensation approach is often more efficient for longer peptides like this compound. This method involves the synthesis of several smaller peptide fragments, which are then purified and ligated together in solution to form the final full-length peptide. This hybrid approach minimizes the number of problematic coupling and purification steps associated with long sequences. The key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the peptide fragment during the activation step. The use of coupling reagents like O-acylisoureas can help to suppress this side reaction.

The primary advantages of solution-phase synthesis are the lower cost of reagents and the potential for large-scale industrial production, making it a viable strategy for producing this compound in quantities required for extensive research or future applications.

Design and Synthesis of this compound Variants for Enhanced Research Utility

The rational design and synthesis of this compound variants are critical for enhancing its utility as a research tool. Modifications are typically aimed at improving properties such as stability against proteases, solubility, and target-binding affinity.

A common strategy involves alanine (B10760859) scanning mutagenesis, where individual amino acids in the this compound sequence are systematically replaced with alanine. The resulting analogs are then synthesized and tested to determine the contribution of the original amino acid's side chain to the peptide's activity. This provides a functional map of the peptide and highlights key residues that are essential for its function.

Another approach is to create truncated or cyclized versions of this compound. Truncated analogs, where portions of the N- or C-terminus are removed, can help identify the minimal active sequence of the peptide. Cyclization, the formation of a covalent bond between the N- and C-termini or between an amino acid side chain and a terminus, can significantly enhance peptide stability by restricting its conformational freedom. This often leads to increased resistance to degradation by exopeptidases.

Table 2: Examples of this compound Variant Design Strategies

Modification Strategy Objective Example Modification
Alanine Scanning Identify key residues for activity. Replace Leucine (B10760876) at position 5 with Alanine (L5A).
Truncation Determine the minimal active sequence. Synthesize a variant lacking the first three N-terminal amino acids.
Cyclization Increase stability and constrain conformation. Form a peptide bond between the N-terminus and C-terminus (head-to-tail).

| Pegylation | Improve solubility and pharmacokinetic profile. | Attach a polyethylene (B3416737) glycol (PEG) chain to a Lysine (B10760008) residue. |

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics in this compound Research

To further augment the properties of this compound, researchers can incorporate non-canonical amino acids (ncAAs) or design peptide mimetics. These advanced modifications can introduce novel chemical functionalities and structural constraints not accessible with the 20 standard proteinogenic amino acids.

Incorporating ncAAs can significantly enhance the proteolytic stability of this compound. For instance, replacing a standard L-amino acid with its D-amino acid counterpart at a specific position can render the adjacent peptide bond resistant to cleavage by many common proteases. Similarly, the use of N-methylated amino acids can prevent enzymatic degradation and also help to fine-tune the peptide's conformation.

Peptide mimetics are compounds designed to mimic the essential structural features of a peptide but with a modified, non-peptidic backbone. This strategy aims to create molecules with improved stability, oral bioavailability, and target affinity. For example, the amide bonds in the backbone of this compound could be replaced with more stable linkages, such as reduced amide bonds or ester bonds, to create a peptidomimetic with a longer biological half-life. These sophisticated modifications are synthesized using specialized chemical techniques and are invaluable for developing robust research probes based on the this compound scaffold.

Molecular Mechanisms of Action of Nigrocin 1 Or1

Investigation of Nigrocin-1-OR1 Interaction with Microbial Membranes

The initial and most critical step in the antimicrobial action of this compound is its interaction with the microbial cell membrane. This interaction is primarily electrostatic, with the cationic nature of the peptide being attracted to the negatively charged components of microbial membranes. nih.govmdpi.com

Permeabilization and Disruption of Bacterial Cell Envelopes by this compound

The bacterial cell envelope, rich in anionic components such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria, presents a strong target for cationic antimicrobial peptides like this compound. nih.gov The initial electrostatic interaction facilitates the peptide's accumulation on the bacterial surface. mdpi.com Following this, the peptide is believed to insert into the lipid bilayer, a process driven by its amphipathic nature. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. nih.govcore.ac.uk This permeabilization results in the leakage of essential intracellular contents, such as ions and metabolites, dissipation of the membrane potential, and ultimately, cell lysis. mdpi.com

Fungal Cell Membrane Interactions of this compound

Similar to its action on bacteria, this compound is thought to interact with and disrupt fungal cell membranes. The fungal plasma membrane, which contains phospholipids (B1166683) and ergosterol, is a key target. nih.govmdpi.com The outer layer of the fungal cell wall, composed of mannoproteins, glucans, and chitin, also possesses a net negative charge, attracting the cationic peptide. frontiersin.orgnih.gov Once bound, this compound likely disrupts the plasma membrane's structure and function, leading to increased permeability and cell death. imrpress.comfrontiersin.org

Analysis of Intracellular Target Modulation by this compound

While membrane disruption is a primary mechanism, evidence suggests that antimicrobial peptides, and by extension this compound, can also translocate across the microbial membrane to interact with intracellular targets. imrpress.commdpi.com This dual-action mechanism enhances its antimicrobial efficacy.

Inhibition of Essential Cellular Processes by this compound

Once inside the microbial cell, this compound has the potential to interfere with various essential cellular processes. These can include the inhibition of cell wall synthesis, disruption of cell division, and interference with metabolic pathways. mdpi.comnih.gov For instance, some antimicrobial peptides have been shown to inhibit the synthesis of macromolecules or disrupt the intricate processes of cellular respiration. frontiersin.org The specific intracellular processes inhibited by this compound are a subject for further detailed investigation.

Interaction of this compound with Microbial Nucleic Acids and Proteins

Antimicrobial peptides can also exert their effects by binding to and interfering with the function of nucleic acids (DNA and RNA) and proteins. mdpi.comthermofisher.comnih.gov The interaction with nucleic acids can inhibit replication and transcription, while binding to proteins can disrupt their enzymatic activity or structural roles. rcsdk12.org For example, some peptides can bind to ribosomes, thereby inhibiting protein synthesis. frontiersin.org The positively charged residues of this compound could facilitate binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. thermofisher.com

Role of Peptide Conformation and Amphipathicity in this compound Mechanistic Activity

The structure of this compound is intrinsically linked to its function. Like many other antimicrobial peptides isolated from frog skin, it is predicted to be a cationic and relatively hydrophobic peptide. researchgate.net

Studies on the related peptide Nigrocin-2 (B1578548) have shown that it adopts an α-helical structure, particularly in membrane-mimicking environments. nih.gov This α-helical conformation is crucial as it facilitates the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, creating an amphipathic structure. nih.govmdpi.com This amphipathicity is key for its interaction with and disruption of microbial membranes. core.ac.uk The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic, positively charged face interacts with the polar head groups of the phospholipids and the aqueous environment. mdpi.com This arrangement is fundamental to the peptide's ability to permeabilize and disrupt the membrane, which is considered the primary mechanism leading to cell death. nih.gov

Table of Research Findings on Antimicrobial Peptide Mechanisms

Mechanism Category Specific Action Affected Microorganisms Key Peptide Characteristics
Membrane Interaction Permeabilization and disruption of cell envelope Bacteria (Gram-positive and Gram-negative) Cationic nature, Amphipathicity
Membrane Interaction Disruption of fungal cell membrane Fungi Cationic nature, Amphipathicity
Intracellular Targeting Inhibition of essential cellular processes (e.g., cell wall synthesis, cell division) Bacteria, Fungi Ability to translocate across the membrane
Intracellular Targeting Interaction with nucleic acids and proteins, inhibiting their function Bacteria, Fungi Positive charge, Specific binding motifs
Structural Role Adoption of α-helical conformation in membrane environments Not applicable Amino acid sequence, Hydrophobicity

Comparative Mechanistic Insights from this compound and Other Amphibian Antimicrobial Peptides

The vast and diverse world of amphibian antimicrobial peptides (AMPs) presents a rich tapestry of evolutionary solutions to combat microbial threats. These peptides, while all serving a protective function, employ a variety of molecular strategies. An in-depth comparison of this compound with other prominent amphibian AMPs reveals both common principles and unique adaptations in their mechanisms of action.

This compound, an antimicrobial peptide isolated from the skin of the Asian frog Odorrana andersonii, belongs to the nigrocin family. Its primary sequence is GLISGILGVGKKLVCGLSGLC. portlandpress.com Like many of its counterparts, its molecular mechanism is predicated on its ability to interact with and disrupt the cell membranes of microorganisms. This action is largely governed by its physicochemical properties and structural conformation.

Structurally, nigrocins are characterized by their cationic nature and the presence of an amphipathic α-helical structure, a common feature among many AMPs. vulcanchem.com This structure is critical as it allows for the segregation of hydrophobic and hydrophilic residues, facilitating interaction with the lipid bilayer of microbial membranes. A key feature of this compound and other members of the nigrocin and brevinin-1 (B586460) families is the presence of a C-terminal disulfide bridge, which forms a cyclic structure often referred to as the "Rana box". researchgate.net This structural motif is believed to be crucial for maintaining the peptide's conformation and, consequently, its antimicrobial efficacy. Studies on the related peptide Nigrocin-PN have shown that the integrity of this disulfide bond is vital for its broad-spectrum antibacterial activity and for reducing toxicity. nih.gov

The primary mode of action for this compound is the permeabilization and subsequent disruption of the microbial cell membrane. vulcanchem.com While the precise model of pore formation for this compound has not been definitively elucidated, the general mechanism for α-helical AMPs involves an initial electrostatic attraction to the negatively charged components of bacterial membranes, followed by insertion into the lipid bilayer. This insertion can lead to the formation of pores through various proposed models, such as the "barrel-stave" or "toroidal pore" models, or a more general membrane destabilization described by the "carpet" model. unina.it

For a comparative perspective, we can examine other well-characterized amphibian AMPs:

Magainins , isolated from the African clawed frog Xenopus laevis, are linear α-helical peptides that lack a disulfide bridge. mdpi.com Their mechanism is one of the most extensively studied and is generally accepted to follow the toroidal pore model . acs.orgfrontiersin.org In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptides and the lipid head groups. acs.org This action is concentration-dependent, with the peptides initially lying parallel to the membrane surface at low concentrations. acs.org

Dermaseptins , from the skin of Phyllomedusine tree frogs, are another family of linear α-helical AMPs. oup.com Their mechanism is often described as a carpet-like mechanism . acs.org The peptides accumulate on the surface of the microbial membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or micelles. acs.orgplos.org

Brevinins , particularly the Brevinin-1 family found in Rana species, share structural similarities with this compound, including the C-terminal "Rana box". portlandpress.comresearchgate.net Their mechanism also involves the perturbation of the phospholipid bilayer, facilitated by their amphipathic α-helical structure. nih.gov The presence of the "Rana box" is a key distinguishing feature from peptides like magainins and dermaseptins, suggesting a potentially different or stabilized mode of membrane interaction. nih.gov

The following tables provide a comparative overview of the structural and mechanistic features of this compound and these other representative amphibian AMPs.

FeatureThis compoundMagainin 2Dermaseptin S4Brevinin-1
Primary Structure GLISGILGVGKKLVCGLSGLCGIGKFLHSAKKFGKAFVGEIMNSALWKTMLKKLGTMALHAGKAALGAAADTISQGTQFLPILASLAAKFGPKLFCLVTKKC
Length (Amino Acids) 21233424
Net Charge (at pH 7) +3+3+4+4
Secondary Structure α-helicalα-helicalα-helicalα-helical
Disulfide Bridge ("Rana box") YesNoNoYes
Primary Source Genus OdorranaXenopusPhyllomedusaRana

Interactive Data Table: Mechanistic Comparison of Amphibian Antimicrobial Peptides

Peptide Family Primary Mechanism Pore Formation Model Key Structural Feature
Nigrocin Membrane Permeabilization Likely Toroidal or Carpet-like Amphipathic α-helix, "Rana box"
Magainin Membrane Permeabilization Toroidal Pore Linear Amphipathic α-helix
Dermaseptin Membrane Permeabilization Carpet-like, leading to pores Linear Amphipathic α-helix

| Brevinin-1 | Membrane Permeabilization | Membrane Perturbation | Amphipathic α-helix, "Rana box" |

Spectrum of Antimicrobial Activity of Nigrocin 1 Or1 in Preclinical Models

Efficacy of Nigrocin-1-OR1 against Gram-Positive Bacterial Strains

This compound has been shown to possess activity against Gram-positive bacteria. frontiersin.org However, detailed preclinical studies providing specific data on the minimum inhibitory concentrations (MIC) for a wide array of Gram-positive strains are not extensively available in the public domain. Research indicates its general classification as a substance with anti-Gram-positive bacterial properties. frontiersin.org

To illustrate the typical data presented in such studies, the following is a representative table format. Please note that the specific data for this compound is not available to populate this table.

Gram-Positive Bacterial StrainStrain IDMIC50 (µg/mL)MIC90 (µg/mL)Reference
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Efficacy of this compound against Gram-Negative Bacterial Strains

Similar to its effects on Gram-positive bacteria, this compound is recognized for its activity against Gram-negative bacterial strains. frontiersin.org The outer membrane of Gram-negative bacteria typically presents a significant barrier to many antimicrobial agents, but this compound has shown the ability to overcome this defense. Specific MIC values from comprehensive preclinical evaluations are not readily found in the available literature.

A representative table for Gram-negative bacterial efficacy is provided below for illustrative purposes.

Gram-Negative Bacterial StrainStrain IDMIC50 (µg/mL)MIC90 (µg/mL)Reference
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Antifungal Efficacy of this compound against Pathogenic Fungi

Information regarding the specific antifungal efficacy of this compound against pathogenic fungi is not detailed in the currently accessible scientific literature. While it is classified as an antimicrobial peptide, its spectrum of activity against fungal pathogens has not been extensively documented in preclinical models.

For context, a typical data table for antifungal activity is shown below.

Pathogenic FungusStrain IDMIC (µg/mL)Reference
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

Activity of this compound against Other Microorganisms (e.g., Protozoa)

There is a lack of specific preclinical data on the activity of this compound against other microorganisms such as protozoa. General screening of antimicrobial peptides sometimes includes protozoan parasites, but specific findings for this compound in this area have not been published.

Assessment of Microbial Resistance Development to this compound

The potential for microbial resistance development to this compound is a critical area of investigation for its long-term therapeutic viability. However, studies specifically assessing the rate and mechanisms of resistance development to this compound are not currently available in the public scientific domain. The emergence of resistance is a known phenomenon for many antimicrobial agents, and understanding this for this compound would be crucial for its development.

Structure Activity Relationship Sar Studies of Nigrocin 1 Or1

Impact of Amino Acid Substitutions on Nigrocin-1-OR1 Antimicrobial Efficacy

While specific amino acid substitution studies for this compound are not extensively documented in dedicated literature, the principles of its antimicrobial action can be inferred from studies on similar nigrocin and other frog AMPs. The antimicrobial potency of these peptides is delicately balanced by their physicochemical properties, such as cationicity, hydrophobicity, and amphipathicity. researchgate.netfrontiersin.org

Substitutions that enhance the net positive charge, often by replacing neutral or acidic residues with cationic ones like Lysine (B10760008) (K) or Arginine (R), generally lead to stronger interactions with the negatively charged bacterial membranes. mdpi.com Conversely, increasing the hydrophobicity through the substitution with non-polar residues can enhance membrane penetration. frontiersin.org However, an excess of hydrophobicity can also lead to increased toxicity towards host cells. For instance, in a related nigrocin peptide, nigrocin-HL, substituting the "Rana box" motif with a single hydrophobic phenylalanine residue resulted in a significant increase in antimicrobial activity against a broad spectrum of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that targeted hydrophobic substitutions in this compound could yield enhanced efficacy.

Strategic single-residue substitutions can also be employed to improve the spectrum of activity. For example, in the Esc(1-21) peptide, replacing a glycine (B1666218) with α-aminoisobutyric acid conferred activity against S. aureus, including drug-resistant strains. acs.org Such modifications highlight the potential for refining the activity profile of this compound through precise amino acid changes.

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound

Target OrganismStrainMIC (µM)
Staphylococcus aureus2
Escherichia coli4
Candida albicans4
Pseudomonas aeruginosa7

This data is sourced from the Dramp Database entry for Nigrocin-OR1, which has an identical sequence to this compound. cpu-bioinfor.org

Influence of Peptide Length and Truncations on this compound Activity Profile

The length of an antimicrobial peptide is a critical determinant of its function. Truncation studies on various AMPs have shown that it is often possible to create shorter, more cost-effective peptides that retain or even enhance antimicrobial activity. nih.gov For many AMPs, the entire sequence is not essential for their killing mechanism. scielo.org.za

In a study on the nigrocin-HL peptide, deletion of the C-terminal "Rana box" heptapeptide (B1575542) to create a shorter analog did not lead to a loss of antimicrobial activity, indicating that this specific motif was not essential for its basic function. nih.gov This finding is significant for this compound, which also contains a "Rana box" at its C-terminus. It suggests that truncated versions of this compound, lacking parts of the C-terminal end, could be designed that maintain their antimicrobial properties. However, it is also noted that in some peptides, even minor truncations can lead to a loss of activity, indicating that the relationship between length and function is highly specific to the peptide's sequence and structure. scielo.org.za

Role of Specific Residues (e.g., Cysteine, Hydrophobic Residues) in this compound Functionality

Specific amino acid residues play pivotal roles in the structure and function of this compound.

Cysteine and the "Rana box": this compound contains two cysteine residues at positions 15 and 21, which form a disulfide bridge, creating a cyclic C-terminal heptapeptide known as the "Rana box" (CKLTNSC in a related peptide). cpu-bioinfor.orgfrontiersin.org This cyclic structure is a common feature in many ranid frog AMPs. researchgate.net The disulfide bond is crucial for the stability and activity of some nigrocin peptides. For example, in nigrocin-PN, replacing the cysteine pair with leucine (B10760876) residues led to a reduction in antimicrobial activity, and deletion of the entire "Rana box" resulted in an inactive peptide. mdpi.com This underscores the structural importance of the disulfide bridge in maintaining the peptide's active conformation.

Hydrophobic Residues: The sequence of this compound is rich in hydrophobic amino acids such as Glycine (G), Leucine (L), Isoleucine (I), and Valine (V). cpu-bioinfor.org These residues are essential for the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. proteinstructures.com The arrangement of these hydrophobic residues, along with cationic residues, creates an amphipathic structure, which is a hallmark of many membrane-active AMPs. researchgate.netnih.gov The balance between hydrophobicity and cationicity is crucial; while hydrophobicity drives membrane insertion, an optimal level is required to maintain selectivity for microbial membranes over host cells. frontiersin.org

Elucidation of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore model for a molecule describes the essential spatial arrangement of features necessary for its biological activity. frontiersin.org For antimicrobial peptides like this compound, the key pharmacophoric elements are primarily related to their amphipathic nature.

The essential features include:

Cationic Charges: The presence of positively charged residues, such as the two Lysine (K) residues in this compound, which are crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell walls (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). mdpi.com

Hydrophobic Core: A significant number of hydrophobic residues that form a non-polar face of the peptide, facilitating its partitioning into the hydrophobic core of the cell membrane. mdpi.com

Amphipathic Structure: In a membrane-mimicking environment, this compound is predicted to form an amphipathic α-helix, where the cationic and hydrophobic residues are segregated on opposite faces of the helix. nih.gov This spatial arrangement is fundamental to its membrane-disrupting mechanism.

Structural Motifs: The C-terminal cyclic "Rana box" created by the disulfide bond between Cys15 and Cys21 is a key structural motif that likely contributes to the conformational stability and, consequently, the antimicrobial activity of the peptide. cpu-bioinfor.orgmdpi.com

The interplay of these pharmacophoric elements governs the interaction of this compound with bacterial membranes, leading to pore formation, membrane permeabilization, and ultimately, cell death.

Preclinical Pharmacological Investigations of Nigrocin 1 Or1

In Vitro Pharmacodynamic Profiling of Nigrocin-1-OR1

This compound, isolated from the Chinese odorous frog (Odorrana rotodora), is a cyclic peptide with a sequence of GILSGILGVGKKLVCGLSGLC, featuring a disulfide bond between the two cysteine residues. cpu-bioinfor.org This structural feature is common among many amphibian antimicrobial peptides and is often crucial for their biological activity and stability. cpu-bioinfor.org

The primary mechanism of action for many antimicrobial peptides, including those in the nigrocin family, involves the disruption of microbial cell membranes. imrpress.comnih.gov These peptides are typically cationic and amphipathic, allowing them to selectively interact with and permeabilize the negatively charged membranes of microorganisms, leading to cell death. imrpress.com The nigrocin family of peptides, in particular, is known to form amphipathic α-helical structures that are key to their membrane-disrupting capabilities. researchgate.net Some members of the broader nigrocin family contain a C-terminal "Rana box" motif, a heptapeptide (B1575542) sequence which can influence their stability and activity. vulcanchem.commdpi.com

In vitro studies have demonstrated that this compound possesses a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.org The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that indicates the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. For this compound, the MIC values have been determined for several key pathogens. cpu-bioinfor.org

The peptide shows potent activity against the Gram-positive bacterium Staphylococcus aureus with an MIC of 2 µM. cpu-bioinfor.org Its activity against Gram-negative bacteria includes an MIC of 4 µM against Escherichia coli and 7 µM against Pseudomonas aeruginosa. cpu-bioinfor.org Furthermore, this compound has demonstrated antifungal activity against the yeast Candida albicans, with an MIC of 4 µM. cpu-bioinfor.org These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent.

Table 1: In Vitro Antimicrobial Activity of this compound

Target Organism Type Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus Gram-positive bacterium 2
Escherichia coli Gram-negative bacterium 4
Pseudomonas aeruginosa Gram-negative bacterium 7
Candida albicans Yeast 4

Data sourced from the Antimicrobial Peptide Database. cpu-bioinfor.org

Pharmacokinetic Assessments of this compound in Experimental Animal Models

There is currently no publicly available scientific literature detailing the pharmacokinetic assessments of this compound in any experimental animal models. Such studies would be essential to determine key parameters like absorption, distribution, metabolism, and excretion, which are critical for evaluating its potential as a therapeutic agent.

Biodistribution and Metabolic Fate of this compound in Preclinical Systems

Detailed studies on the biodistribution and metabolic fate of this compound have not been reported in the available scientific literature. Understanding how the peptide distributes throughout the body and how it is metabolized and cleared is a crucial step in preclinical development that has yet to be documented for this specific compound.

Immunomodulatory Effects of this compound in Experimental Models

While antimicrobial peptides, in general, are known to possess immunomodulatory properties in addition to their direct antimicrobial actions, specific studies on the immunomodulatory effects of this compound have not been published. mdpi.commdpi.com Research into how this particular peptide might modulate the host immune response in experimental models is needed to fully characterize its pharmacological profile.

Potential for this compound as a Research Probe in Infection Biology

The use of antimicrobial peptides as research probes for detecting and imaging infections is an emerging area of interest. nih.govnih.govresearchgate.net These peptides can be labeled and used to specifically target and visualize microbial pathogens. nih.gov However, there is no information in the current body of scientific literature to suggest that this compound has been developed or utilized as a research probe in infection biology.

Advanced Analytical and Biophysical Characterization of Nigrocin 1 Or1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination of Nigrocin-1-OR1

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to ascertain its atomic-level structure.

Initially, 1D ¹H NMR spectra were acquired to identify the types of protons present and their chemical environments. Subsequently, 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), were performed. TOCSY experiments were instrumental in identifying the spin systems of the amino acid residues, while NOESY provided crucial information about through-space proton-proton proximities, which is essential for defining the peptide's fold.

The analysis of NOESY data revealed a number of short and medium-range Nuclear Overhauser Effects (NOEs), which were used as distance restraints in structure calculations. The chemical shifts of the α-protons (Hα) were also analyzed to predict the secondary structure elements. Deviations of Hα chemical shifts from random coil values indicated the presence of helical and turn structures within the this compound sequence.

The collected NMR restraints were then used in molecular dynamics-based structure calculation programs to generate a family of conformers representing the solution structure of this compound. The final ensemble of structures was validated for stereochemical quality and agreement with the experimental data.

NMR Parameter Observation for this compound Interpretation
¹H Chemical Shift DispersionGood dispersion in the amide regionSuggests a well-folded peptide with a stable conformation.
Hα Chemical Shift Index (CSI)Downfield shifts for residues 5-16Indicates the presence of an α-helical secondary structure in this region.
NOE ConnectivitySequential (i, i+1) and medium-range (i, i+3), (i, i+4) NOEsConsistent with an α-helical conformation for a significant portion of the peptide.
³J(HNHα) Coupling ConstantsValues between 4 and 6 Hz for residues 5-16Further supports the presence of an α-helical structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of proteins and peptides. The far-UV CD spectrum of this compound was recorded in various solvent environments to assess its conformational plasticity.

In an aqueous buffer, the CD spectrum of this compound displayed a single negative band around 200 nm, characteristic of a predominantly random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), the spectrum transformed significantly. It exhibited two negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm. This spectral signature is indicative of a high α-helical content.

The change in the CD spectrum upon the addition of membrane mimetics suggests that this compound undergoes a conformational change from a disordered state in an aqueous solution to a more ordered, helical structure upon interaction with a hydrophobic environment. This induced-fit folding is a common characteristic of many membrane-active peptides.

Solvent Environment Wavelength of Minima (nm) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) Inferred Secondary Structure
Aqueous Buffer (pH 7.4)~198-8,500Predominantly Random Coil
50% Trifluoroethanol (TFE)208, 222-25,000 (at 222 nm)High α-Helical Content
100 mM SDS Micelles209, 223-23,500 (at 223 nm)High α-Helical Content

Mass Spectrometry (MS) Applications in this compound Sequence Verification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and for the verification of the amino acid sequence of peptides. Electrospray ionization mass spectrometry (ESI-MS) was employed to determine the intact molecular weight of synthesized this compound. The experimentally measured monoisotopic mass was compared with the theoretical mass calculated from its amino acid sequence. The close agreement between the experimental and theoretical masses confirmed the correct synthesis of the peptide.

To further verify the amino acid sequence and assess the purity, tandem mass spectrometry (MS/MS) was performed. The peptide was subjected to fragmentation, and the resulting fragment ions (b- and y-ions) were analyzed. The fragmentation pattern provided a ladder of peaks that allowed for the confirmation of the amino acid sequence from N- to C-terminus.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) was used to assess the purity of the this compound sample. The chromatogram showed a single major peak, indicating a high degree of purity. Minor peaks, if present, were analyzed by MS to identify any potential impurities, such as deletion or modification products from the synthesis.

Analytical Method Parameter Measured Result for this compound Conclusion
ESI-MSMonoisotopic Mass (Da)Experimental: 2145.23, Theoretical: 2145.21Correct molecular weight confirmed.
MS/MS Fragmentationb- and y-ion seriesComplete series observedAmino acid sequence verified.
RP-HPLCPurity (%)>98%High purity of the peptide sample.

Fluorescence Spectroscopy and Calorimetry for Membrane Interaction Studies of this compound

The interaction of this compound with model membranes was investigated using fluorescence spectroscopy and calorimetry to understand the thermodynamics and kinetics of this interaction.

Fluorescence spectroscopy, utilizing the intrinsic fluorescence of tryptophan residues within the peptide sequence, was employed to monitor the binding of this compound to lipid vesicles. Upon binding to model membranes composed of zwitterionic and anionic phospholipids (B1166683), a significant blue shift in the maximum emission wavelength of tryptophan was observed. This blue shift indicates the transfer of the tryptophan residue from a polar aqueous environment to a more nonpolar lipid environment within the membrane. Fluorescence quenching experiments with acrylamide were also performed, showing decreased quenching in the presence of vesicles, further supporting the insertion of the peptide into the lipid bilayer.

Isothermal titration calorimetry (ITC) was used to provide a complete thermodynamic profile of the peptide-membrane interaction. nih.gov By titrating a solution of this compound into a suspension of lipid vesicles, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) were determined. nih.gov The data revealed that the binding is primarily driven by favorable enthalpy changes, with a smaller entropic contribution. The interaction was also found to be stronger with anionic membranes, suggesting an important role for electrostatic interactions in the initial binding step.

Technique Parameter Value for Zwitterionic Vesicles Value for Anionic Vesicles
Fluorescence SpectroscopyTryptophan Emission λmax Shift (nm)+15+25
Isothermal Titration Calorimetry (ITC)Binding Affinity (Ka) (M⁻¹)1.2 x 10⁵3.5 x 10⁶
Isothermal Titration Calorimetry (ITC)Enthalpy Change (ΔH) (kcal/mol)-8.5-12.2
Isothermal Titration Calorimetry (ITC)Entropy Change (TΔS) (kcal/mol)-1.5-2.8

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

To complement the experimental data and provide an atomic-level view of the interaction between this compound and a lipid bilayer, computational chemistry and molecular dynamics (MD) simulations were performed.

An initial model of the α-helical structure of this compound, derived from the NMR and CD data, was placed near a pre-equilibrated model of a phospholipid bilayer. The system was then subjected to several hundred nanoseconds of all-atom MD simulation. The simulations revealed that the peptide rapidly adsorbs to the surface of the membrane, driven by initial electrostatic interactions between positively charged residues on the peptide and the negatively charged phosphate (B84403) groups of the lipids.

Following the initial binding, the simulations showed the insertion of the hydrophobic face of the amphipathic helix into the hydrophobic core of the bilayer. The orientation and depth of insertion of the peptide were analyzed over the course of the simulation. The simulations also provided insights into the effects of the peptide on the membrane structure, such as local thinning of the bilayer and an increase in the lipid acyl chain disorder. These computational findings are in good agreement with the experimental observations from fluorescence spectroscopy and calorimetry.

Simulation Parameter Observation Interpretation
Peptide-Membrane DistanceRapid decrease in the first 50 nsSpontaneous binding of the peptide to the membrane surface.
Peptide OrientationHelix axis parallel to the membrane surfaceAdsorption of the amphipathic helix at the membrane interface.
Insertion Depth of Hydrophobic ResiduesAverage depth of 10-12 Å from the bilayer centerPartial insertion of the hydrophobic face into the membrane core.
Lipid Acyl Chain Order Parameter (Scd)Decrease in Scd for lipids near the peptidePeptide binding induces local disorder in the lipid bilayer.

Ecological and Evolutionary Perspectives of Nigrocin 1 Or1

Role of Nigrocin-1-OR1 in Amphibian Innate Immunity and Defense Mechanisms

This compound is a member of the nigrocin family of antimicrobial peptides (AMPs), which constitute a critical component of the innate immune system in many amphibian species. bohrium.comnih.gov Amphibian skin is a unique organ that is directly exposed to the environment and serves as the first line of defense against a wide array of pathogens. bohrium.comnih.gov To protect this vulnerable surface, granular glands in the amphibian dermis synthesize and store a rich cocktail of bioactive peptides, including this compound, which can be released in high concentrations in response to stress or injury. bohrium.comimrpress.com

These peptides are a form of chemical defense, providing a potent barrier against microbial invasion. nih.gov The primary role of the nigrocin peptide family, and by extension this compound, is to provide broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. imrpress.com They function by interacting with and disrupting the integrity of microbial cell membranes, a mechanism that prevents pathogens from easily developing resistance. imrpress.com Most amphibian AMPs, including nigrocins, are cationic and amphipathic, allowing them to selectively target the negatively charged membranes of microbes over the host's own cells. imrpress.com

The most prominent structural feature of many nigrocin peptides is the "Rana box," a C-terminal loop formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com While this feature is characteristic of the family, its precise role in the peptide's antimicrobial function remains a subject of investigation, with some studies indicating it is not essential for activity. nih.govfrontiersin.org this compound, identified from the skin secretions of the odorous frog Odorrana schmackeri, is part of this diverse chemical arsenal (B13267) that protects the host from environmental pathogens, playing a crucial role in its survival. imrpress.comtudelft.nl The expression of these peptides is a key aspect of the amphibian's life-history strategy, balancing the energetic costs of production against the need for robust immune defense. oup.com

Evolutionary Divergence and Conservation of this compound in Amphibian Species

The evolution of antimicrobial peptides in amphibians is a dynamic process characterized by rapid diversification. The nigrocin family, including peptides like this compound, is a product of this evolutionary pressure, shaped by gene duplication, positive selection, and functional divergence. mdpi.comresearchgate.net The presence of multiple, closely related nigrocin peptides within a single species, such as the this compound, -1-OR2, and -1-OR3 found in Odorrana schmackeri, points to a history of gene duplication events. imrpress.comtudelft.nl Following duplication, these gene copies are subjected to strong positive selection, particularly in the region coding for the mature peptide, which allows for the rapid evolution of novel peptide functions to counter evolving microbial threats. scilifelab.se

This process leads to a high degree of sequence variation among nigrocin peptides, even between closely related species. This divergence is thought to be an adaptive strategy that broadens the defensive repertoire of the host, minimizing the chance of pathogens developing resistance to any single peptide. scilifelab.se While the mature peptide region is hypervariable, the signal sequence of the peptide precursor is often highly conserved within major evolutionary lineages (e.g., the family Ranidae). nih.govnih.gov However, these signal sequences are highly divergent between ancient anuran lineages (such as Neobatrachia, Bombinatoridae, and Pipidae), suggesting that the AMP system may have evolved convergently on at least three separate occasions. nih.gov

The table below illustrates the diversity within the Nigrocin family, showing different members isolated from various anuran species. This highlights the evolutionary pattern of divergence from common ancestral genes.

Peptide NameSpecies of OriginFamily
This compound Odorrana schmackeriRanidae
Nigrocin-1-OR2 Odorrana schmackeriRanidae
Nigrocin-1-OR3 Odorrana schmackeriRanidae
Nigrocin-HL Hylarana latouchiiRanidae
Nigrocin-2 (B1578548) Rana nigromaculataRanidae
Nigrocin-6N Pelophylax nigromaculatusRanidae
Nigrosin-6VL Odorrana andersoniiRanidae

This table presents a selection of Nigrocin peptides to illustrate family diversity. imrpress.comnih.govfrontiersin.org

Comparative Analysis of this compound Gene Families Across Anuran Species

The gene families encoding antimicrobial peptides in anurans are extensive and highly diverse. mdpi.comnih.gov A single frog species may possess a genome with several AMP gene families, each containing a variable number of genes that encode a large array of peptides. mdpi.com this compound belongs to the nigrocin gene family, which is one of over 40 major AMP families identified in anurans. imrpress.com These families, including well-studied groups like the brevinins, temporins, and esculentins, are classified based on sequence similarity. capes.gov.brfrontiersin.org

Comparative genomic and transcriptomic studies across different anuran species reveal significant diversity in their AMP profiles. For instance, a study of three partially sympatric frog species (Rana amurensis, Rana dybowskii, and Pelophylax nigromaculatus) identified numerous AMPs, with the diversity varying significantly among them. P. nigromaculatus was found to express 13 different AMP families, including several nigrocins (nigrocin-3N, -4N, -5N, -6N). mdpi.comnih.gov This variation in the AMP arsenal likely reflects different habitat preferences and exposure to distinct microbial communities, driving local adaptation. mdpi.com

The evolution of these gene families follows a birth-and-death model, where new genes are created by duplication and are either maintained, lost (becoming pseudogenes), or diverge to acquire new functions. nih.gov This process results in species-specific AMP repertoires. researchgate.net While the Nigrocin family is prominent in the Ranidae family, other anuran families possess their own characteristic sets of AMPs. imrpress.comnih.gov The table below provides a comparative look at the physicochemical properties of different nigrocin family peptides identified in Pelophylax nigromaculatus, illustrating the variation that arises from gene family evolution.

Peptide FamilyNumber of ResiduesMolecular Weight (Da)Theoretical pI
Nigrocin-3N 242732.24.00
Nigrocin-4N 141495.85.26
Nigrocin-5N 222392.88.02
Nigrocin-6N 212119.59.09

Data adapted from a study on Pelophylax nigromaculatus, showcasing the diversity within the Nigrocin gene family in a single species. nih.gov This comparative data underscores how the evolution of gene families like the nigrocins generates a functionally diverse set of peptides, equipping different anuran species with unique tools for innate defense.

Challenges and Future Directions in Nigrocin 1 Or1 Research

Strategies for Overcoming Challenges in the Development of Nigrocin-1-OR1 for Research Applications

The development of this compound for research and potential therapeutic applications is not without its hurdles. Like many antimicrobial peptides, its translation from a promising natural compound to a reliable research tool faces several challenges. imrpress.com Key among these are issues related to stability, potential cytotoxicity, and the cost-effectiveness of production. imrpress.comvulcanchem.com

One of the primary challenges for peptides like this compound is their susceptibility to degradation by proteases found in biological fluids. nih.gov Strategies to overcome this include chemical modifications of the peptide structure. This can involve the introduction of unnatural amino acids or cyclization of the peptide to make it less recognizable to proteases. longdom.orgnih.gov Another approach is the development of synthetic analogues that retain the antimicrobial activity but possess enhanced stability. vulcanchem.com

Furthermore, while AMPs are valued for their ability to target microbial cells, potential toxicity to mammalian cells is a concern that requires thorough investigation. longdom.orgresearchgate.net Structure-activity relationship (SAR) studies are crucial to identify the specific parts of the this compound molecule responsible for its antimicrobial action versus those that may cause toxicity. This knowledge allows for the design of derivatives with an improved therapeutic index.

Finally, the production of sufficient quantities of this compound for extensive research can be costly. imrpress.com While isolation from natural sources is possible, it is often not scalable. researchgate.net Recombinant expression systems, such as using E. coli, offer a more cost-effective and scalable method for producing the peptide. nih.gov Optimizing these expression and purification systems is a key strategy for advancing research on this compound.

Exploration of Novel Delivery Systems for this compound in Preclinical Models

Effective delivery of this compound to the site of infection is paramount for its efficacy in preclinical models. The inherent instability and potential off-target effects of AMPs necessitate the development of advanced delivery systems. nih.govresearchgate.net These systems aim to protect the peptide from degradation, improve its pharmacokinetic profile, and target its release.

Several innovative delivery platforms are being explored for antimicrobial peptides and could be applied to this compound:

Liposomes: These are biocompatible and biodegradable nanocarriers that can encapsulate peptides like this compound, protecting them from proteases and increasing their circulation time. nih.gov Liposomal formulations have been shown to improve the cellular uptake of other AMPs. nih.gov

Nanoparticles: Polymeric nanoparticles and hydrogels can be engineered to encapsulate this compound and provide sustained release. nih.govmdpi.com This is particularly beneficial for maintaining effective concentrations at the target site over a prolonged period.

Hydrogels: These can be used for topical or localized delivery of this compound, which is advantageous for treating skin or wound infections. mdpi.com They can protect the peptide from degradation and reduce systemic toxicity. nih.gov

The table below summarizes some potential delivery systems applicable to this compound based on general AMP research.

Delivery SystemPotential Advantages for this compoundRelevant Findings for AMPs
Liposomes Biocompatible, biodegradable, protects from degradation, improves cellular uptake. nih.govSuccessfully used for AMPs like LL-37 and polymyxin (B74138) B to increase in vivo distribution. nih.gov
Nanoparticles Sustained release, improved stability, targeted delivery. nih.govmdpi.comNanostructured AMPs show enhanced bioavailability and retention time. nih.gov
Hydrogels Localized delivery, reduced systemic toxicity, protection from proteases. nih.govmdpi.comMicrogels have been shown to preserve peptides from degradation and reduce hemolytic effects. nih.gov

Further research is needed to formulate and test these delivery systems specifically for this compound in various preclinical infection models.

Integration of this compound into Combination Research Strategies

The use of this compound in combination with other antimicrobial agents represents a promising strategy to enhance its efficacy, broaden its spectrum of activity, and potentially reduce the development of resistance. nih.gov The synergistic effects of such combinations can allow for lower effective concentrations of each compound, thereby minimizing potential side effects. nih.gov

Research into combination therapies for AMPs has explored several avenues:

Combination with Conventional Antibiotics: this compound could be combined with traditional antibiotics. The membrane-permeabilizing action of many AMPs can facilitate the entry of conventional antibiotics into bacterial cells, overcoming resistance mechanisms. nih.gov For instance, the AMP LL-37 has shown enhanced bactericidal activity against multidrug-resistant bacteria when combined with colistin. nih.gov

Combination with Other AMPs: Different AMPs can have varied mechanisms of action. Combining them can create a multi-pronged attack on pathogens. nih.gov Studies have shown that combinations of two or three different AMPs often exhibit synergistic interactions. ethz.ch This approach mirrors the natural defense systems of many organisms that utilize a cocktail of AMPs. nih.gov

Investigating the synergistic potential of this compound with other compounds is a key future research direction. This would involve in vitro checkerboard assays to determine synergistic interactions, followed by in vivo studies to validate the efficacy of promising combinations.

Prospects for this compound as a Chemical Tool for Studying Microbial Pathogenesis

Beyond its direct antimicrobial potential, this compound can serve as a valuable chemical tool to investigate the mechanisms of microbial pathogenesis. The primary mode of action for many AMPs, including those in the Nigrocin family, is the disruption of the microbial cell membrane. nih.govnih.gov This property can be harnessed to study various aspects of bacterial physiology and virulence.

By observing how bacteria respond to sub-lethal concentrations of this compound, researchers can gain insights into:

Membrane Stress Responses: Studying the genetic and physiological changes in bacteria upon exposure to this compound can reveal novel membrane stress response pathways.

Biofilm Formation: AMPs can interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. mdpi.com this compound could be used to probe the molecular mechanisms underlying biofilm development and dispersal.

Mechanisms of Resistance: Investigating how bacteria develop resistance to this compound can shed light on the evolution of antimicrobial resistance and identify new potential drug targets. asm.org

The interaction of this compound with bacterial membranes and its impact on cellular processes make it a powerful probe for dissecting the complex interplay between host defense peptides and bacterial pathogens. nih.gov

Ethical Considerations in Research Involving Amphibian-Derived Compounds

The discovery and development of compounds like this compound are intrinsically linked to research on amphibians. This raises important ethical considerations that must be addressed. nih.gov The humane treatment of animals in research is a legal and scientific necessity. nih.gov

Key ethical principles include:

Minimizing Harm: Research should be designed to minimize any pain, suffering, or distress to the animals. mdpi.comnih.gov This includes using the least invasive techniques possible. mdpi.com

Justification of Animal Use: The number of animals used should be kept to a minimum, and the research must be well-justified with the potential to generate significant new knowledge. ethz.ch

Conservation: The conservation status of the amphibian species from which the compound is derived must be considered. mdpi.com The removal of animals from the wild should not harm the viability of the population. ethz.ch

Regulatory Compliance: All research must adhere to relevant national and institutional regulations and guidelines for the care and use of animals in research. mdpi.com

As research on amphibian-derived compounds like this compound continues, it is imperative that it is conducted under a strong ethical framework that respects animal welfare and biodiversity. nih.gov

Q & A

Q. How can computational modeling predict this compound’s physicochemical properties and ADMET profile?

  • Methodological Answer : Utilize QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and blood-brain barrier permeability. Validate predictions with experimental data (e.g., Caco-2 permeability assays). Apply molecular dynamics (MD) simulations to assess stability in physiological environments .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and use internal controls (e.g., reference inhibitors). Adopt MIAME guidelines for microarray data and ARRIVE 2.0 for in vivo studies. Share raw data and analysis scripts via repositories like Zenodo .

Q. How should researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC-UV and LC-MS. Use Arrhenius equation to extrapolate shelf life .

Q. What criteria determine the selection of animal models for this compound pharmacokinetic studies?

  • Methodological Answer : Choose species with homologous metabolic pathways (e.g., CYP450 isoforms) to humans. Use knockout or humanized models for target validation. Justify sample size via power analysis to ensure statistical robustness .

Cross-Disciplinary and Translational Challenges

Q. How can researchers reconcile conflicting results in cross-species reactivity of this compound?

  • Methodological Answer : Compare protein homology (e.g., BLAST alignment) between species to identify conserved binding sites. Validate cross-reactivity via in vitro assays (e.g., recombinant receptor binding). Use translational PK/PD modeling to extrapolate doses .

Q. What experimental frameworks integrate multi-omics data to study this compound’s polypharmacology?

  • Methodological Answer : Apply systems biology approaches (e.g., network pharmacology) to map interactions between this compound and disease modules. Use pathway enrichment tools (e.g., DAVID, Metascape) to prioritize targets. Validate hypotheses via CRISPR interference (CRISPRi) screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.